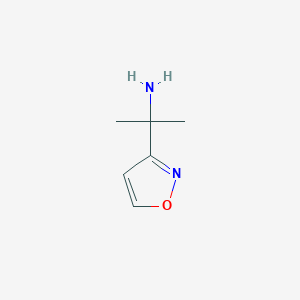
5-氟-4-甲基苯并咪唑
描述
5-Fluoro-4-methylbenzimidazole is a specialty chemical . It is used in the pharmaceutical industry and is known for its high quality .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-methylbenzimidazole consists of a benzimidazole core, which is planar . The compound has a molecular weight of 150.16 .Physical And Chemical Properties Analysis
5-Fluoro-4-methylbenzimidazole is a solid substance . .科学研究应用
腐蚀抑制
5-氟-4-甲基苯并咪唑: 已被鉴定为潜在的腐蚀抑制剂,特别是在侵蚀性介质中的钢和金属 。其衍生物作为混合型抑制剂,对阴极反应具有更强的抑制作用。此特性在腐蚀导致重大经济损失的工业应用中至关重要。
药理学特征
在药理学领域,苯并咪唑衍生物,包括5-氟-4-甲基苯并咪唑,以其广泛的治疗用途而闻名 。它们是多种酶的有效抑制剂,并应用于治疗糖尿病、癌症、微生物感染和心血管疾病等疾病。
纳米医学
苯并咪唑衍生物的独特特性使其适用于纳米医学应用 。它们可用于创建生物工程金属纳米粒子,这些纳米粒子已显示出作为抗菌剂和靶向药物递送系统的潜力,为个性化医疗铺平了道路。
生物学和医学应用
纳米粒子,包括那些源自苯并咪唑化合物的纳米粒子,在生物学和医学中具有大量应用 。由于它们的大小依赖性特性,它们可以用作荧光生物标签,用于药物和基因递送,甚至用于组织工程。
药理学中的微乳剂
苯并咪唑衍生物有助于形成微乳剂,微乳剂在药理学上具有重要应用 。这些微乳剂可以溶解和递送疏水性药物,从而提高其功效和生物利用度。
抗菌素耐药性
对抗菌素耐药性的斗争可以从苯并咪唑衍生物的特性中受益。 它们可以被设计成破坏微生物膜或诱导氧化应激的纳米粒子,有效地对抗耐药菌株 。
酶抑制
5-氟-4-甲基苯并咪唑: 可能充当酶抑制剂,干扰病原体的生物途径。 这种应用对于开发针对传统药物已变得无效的疾病的新疗法至关重要 。
安全和危害
未来方向
作用机制
Target of Action
Benzimidazole derivatives are known to have a wide range of biological activities and are often used in the design of bioactive molecules . They have been reported to inhibit tumor progression and have shown potential as anticancer agents .
Mode of Action
Benzimidazole derivatives have been found to interact with key residues in the active sites of enzymes, inhibiting their activity . The specific interactions and resulting changes would depend on the particular enzyme target and the substitution pattern around the benzimidazole nucleus .
Biochemical Pathways
Benzimidazole derivatives have been reported to modulate various cancer-related pathways, affecting cell apoptosis, autophagy, and other aspects of cell behavior . The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
In silico models can predict adme properties using only the molecular structure, even before the synthesis of the molecule . These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Benzimidazole derivatives have been reported to have various bioeffects, including enhanced permeability in endothelial cells, activation of astrocytes and microglia, as well as increased intraneuron protein metabolism and neuronal activity .
Action Environment
It is known that the action of benzimidazoles as inhibitors can be influenced by the physical and chemical environment
生化分析
Biochemical Properties
5-Fluoro-4-methylbenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as enolase in the glycolytic pathway . This inhibition can lead to alterations in cellular metabolism and energy production. Additionally, 5-Fluoro-4-methylbenzimidazole can bind to proteins, affecting their structure and function, which may result in changes in cellular processes .
Cellular Effects
The effects of 5-Fluoro-4-methylbenzimidazole on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Fluoro-4-methylbenzimidazole has been found to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This can result in altered cellular metabolism and potentially lead to cell death. Furthermore, the compound’s impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Fluoro-4-methylbenzimidazole exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt metabolic pathways and lead to changes in cellular function. Additionally, 5-Fluoro-4-methylbenzimidazole can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
The effects of 5-Fluoro-4-methylbenzimidazole can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 5-Fluoro-4-methylbenzimidazole can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, such as increased oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Fluoro-4-methylbenzimidazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in cellular processes and potential toxicity . Studies have shown that high doses of 5-Fluoro-4-methylbenzimidazole can lead to adverse effects such as organ damage and increased oxidative stress . It is important to determine the appropriate dosage to minimize toxic effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
5-Fluoro-4-methylbenzimidazole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the inhibition of enolase by 5-Fluoro-4-methylbenzimidazole can disrupt the glycolytic pathway, leading to changes in energy production and cellular metabolism . Additionally, the compound’s interactions with other metabolic enzymes can result in alterations in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Fluoro-4-methylbenzimidazole within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 5-Fluoro-4-methylbenzimidazole can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Fluoro-4-methylbenzimidazole is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Fluoro-4-methylbenzimidazole may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
5-fluoro-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNUIMHNVNGXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)






![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)




![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)
